molecular formula C20H28N2O3S B2812897 methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 2034617-44-0

methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2812897
CAS No.: 2034617-44-0
M. Wt: 376.52
InChI Key: XOTXBXMXIUOWTB-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a tetrahydrothiopyran group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Scientific Research Applications

Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Tetrahydrothiopyran Group: The tetrahydrothiopyran group can be introduced via a nucleophilic substitution reaction using tetrahydrothiopyran and a suitable leaving group.

    Carbamoylation: The piperidine derivative is then reacted with an isocyanate to form the carbamoyl group.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction involving benzoic acid and methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[1-(thian-4-yl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-25-20(24)17-4-2-16(3-5-17)19(23)21-14-15-6-10-22(11-7-15)18-8-12-26-13-9-18/h2-5,15,18H,6-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTXBXMXIUOWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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